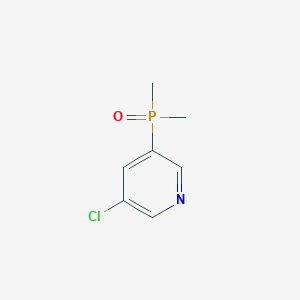
3-クロロ-5-ジメチルホスホリルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-dimethylphosphorylpyridine is a synthetic organic compound that belongs to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a dimethylphosphoryl group at the fifth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
3-Chloro-5-dimethylphosphorylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-dimethylphosphorylpyridine typically involves the chlorination of 5-dimethylphosphorylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this process include phosphorus oxychloride and dimethylamine.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-5-dimethylphosphorylpyridine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions: 3-Chloro-5-dimethylphosphorylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 3-Chloro-5-dimethylphosphorylpyridine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
- 3-Chloro-5-methylpyridine
- 3-Chloro-5-ethylpyridine
- 3-Chloro-5-phenylpyridine
Comparison: 3-Chloro-5-dimethylphosphorylpyridine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-chloro-5-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJYNNWFXCIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)
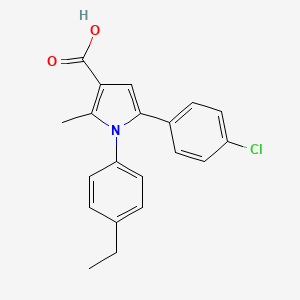
![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)
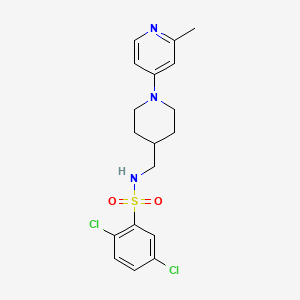
![N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)
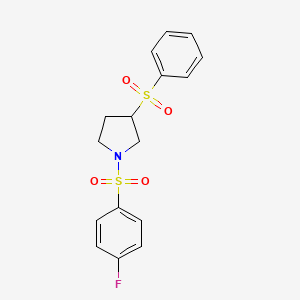
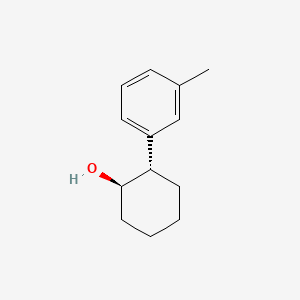
![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2377227.png)
